molecular formula C15H13BrN4O4 B2669246 Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate CAS No. 476297-52-6

Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate

Cat. No.: B2669246
CAS No.: 476297-52-6
M. Wt: 393.197
InChI Key: MSCGFHYFNVMFHJ-UHFFFAOYSA-N
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Description

Historical Development of Purine and Xanthine Research

Purine and xanthine research traces its origins to the 19th century, with the isolation of caffeine from tea leaves in 1819 by Friedlieb Runge, catalyzed by Johann Wolfgang von Goethe’s scientific curiosity. The foundational work on adenosine and ATP in the mid-20th century, notably by Geoffrey Burnstock, established purinergic signaling as a critical field in physiology and pharmacology. By the 1980s, Italian researchers formalized collaborative efforts through the Purine Club, fostering international networks that advanced studies on purine derivatives. Parallel developments in xanthine alkaloid research, such as theophylline’s isolation in 1888 and its subsequent use as a bronchodilator, highlighted the therapeutic potential of purine-based compounds. These milestones laid the groundwork for systematic derivatization of xanthine scaffolds to optimize pharmacological properties.

Emergence of Benzyl 2-(8-Bromo-3-Methyl-2,6-Dioxopurin-7-yl)Acetate in Scientific Literature

This compound (CAS 476297-52-6) first appeared in chemical databases in 2005, reflecting its synthesis as part of efforts to explore halogenated purine derivatives. Its structure combines a bromine atom at the C8 position, a methyl group at N3, and a benzyl acetate side chain at N7, distinguishing it from classical xanthines like caffeine or theophylline. Early studies focused on its synthetic accessibility via alkylation and bromination of xanthine precursors, with PubChem entries documenting its molecular formula (C₁₅H₁₃BrN₄O₄) and SMILES notation (CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)OCC3=CC=CC=C3). While direct therapeutic applications remain under investigation, its design aligns with medicinal chemistry strategies to enhance receptor selectivity and metabolic stability.

Positioning within Xanthine Scaffold Research

The compound occupies a niche in xanthine scaffold optimization, as reviewed by Singh et al. (2018), who emphasized structural diversification to improve bioactivity. Key modifications include:

Modification Site Functional Group Therapeutic Rationale
C8 Bromine Enhances electrophilicity for covalent binding
N3 Methyl Stabilizes tautomeric forms
N7 Benzyl acetate Increases lipophilicity for membrane permeability

Such modifications aim to exploit the xanthine core’s inherent affinity for adenosine receptors and phosphodiesterases while mitigating off-target effects. The benzyl acetate moiety, in particular, represents a departure from traditional alkyl or aryl substitutions, offering novel pharmacokinetic profiles.

Nomenclature Evolution in Purine-2,6-dione Derivatives

The systematic naming of purine-2,6-dione derivatives has evolved to reflect structural complexity. This compound adheres to IUPAC conventions, prioritizing substituent positions (C8 bromo, N3 methyl) and functional groups (N7 acetate). This contrasts with historical practices that used trivial names (e.g., “theobromine” for 3,7-dimethylxanthine). Standardization ensures clarity in patents and databases, as seen in its PubChem identifier (CID 4612922) and InChIKey (MSCGFHYFNVMFHJ-UHFFFAOYSA-N).

Research Significance in Medicinal Chemistry

This compound exemplifies the strategic functionalization of xanthines for targeted drug discovery. Its bromine atom may facilitate halogen bonding with biological targets, while the benzyl acetate group could modulate bioavailability. Current research priorities include:

  • Cancer Therapeutics : Brominated purines show promise as kinase inhibitors or apoptosis inducers.
  • Neurological Disorders : Xanthine derivatives are being evaluated for adenosine A₂ₐ receptor antagonism in Parkinson’s disease.
  • Anti-Inflammatory Agents : The compound’s potential to inhibit phosphodiesterase-4 aligns with efforts to develop asthma therapies.

Properties

IUPAC Name

benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O4/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)7-10(21)24-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCGFHYFNVMFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate is a compound belonging to the purine family, characterized by its unique structure that includes a bromine atom at the 8-position and a methyl group at the 3-position of the purine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C14H12BrN3O2\text{C}_{14}\text{H}_{12}\text{BrN}_3\text{O}_2

This compound features:

  • A brominated purine core which is crucial for its biological interactions.
  • An acetate moiety that enhances its solubility and bioavailability.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Research indicates that this compound acts as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV is significant for managing type 2 diabetes as it leads to increased levels of incretin hormones, which help regulate blood sugar levels. Similar compounds have shown promising results in enhancing insulin secretion and reducing blood glucose levels in preclinical studies.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The bromine atom may enhance binding affinity to biological targets through halogen bonding.
  • The purine structure could mimic natural substrates involved in cellular processes, facilitating interactions with various enzymes and receptors.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other purine derivatives reveals insights into its potential efficacy:

Compound NameStructure FeaturesUnique Attributes
Methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-purin-8-yl)piperazin-1-yl)acetateContains a piperazine ringExhibits high selectivity for adenosine A2B receptors
Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-purine)Similar bromo-substituted purine structurePotential anti-inflammatory activity
8-Methoxy-1,3-dimethyl-2,6-dioxo-purine derivativesVarious substitutions at different positionsDemonstrated significant analgesic effects

These comparisons highlight how variations in substituents can significantly influence biological activities and therapeutic potentials .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on purine derivatives provides valuable insights:

  • DPP-IV Inhibitors : Research has shown that various purine derivatives exhibit DPP-IV inhibitory activity comparable to established medications used in diabetes management. This suggests that this compound may similarly contribute to glucose regulation .
  • Analgesic Activity : A study evaluating new purine derivatives indicated significant analgesic effects in animal models. The strongest compounds were noted for their ability to suppress inflammatory markers such as TNF-alpha, which aligns with the proposed anti-inflammatory properties of this compound .

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate has been explored for its pharmacological properties, particularly as an antitumor agent. The compound's structure suggests it may interact with biological targets associated with cancer cell proliferation.

Case Study: Antitumor Activity
Research indicates that derivatives of purine compounds exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of human cancer cells, possibly through the induction of apoptosis and inhibition of cell cycle progression .

Molecular Biology

The compound has potential applications in molecular biology as a tool for studying nucleic acid interactions. Its purine-like structure allows it to mimic natural nucleobases, which can be utilized in the design of nucleic acid analogs.

Application in Nucleic Acid Research
this compound can be incorporated into oligonucleotides to investigate binding affinities and stability against nucleases. This property is crucial for developing therapeutic oligonucleotides with enhanced resistance to enzymatic degradation .

Material Science

In material science, the compound's unique structural features may allow it to be used in the synthesis of novel materials with specific electronic or optical properties.

Potential in Organic Electronics
Research into organic semiconductors has identified purine derivatives as promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties due to its electron-rich aromatic system .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntitumor agent with cytotoxic effects on cancer cell lines
Molecular BiologyNucleic acid analog for studying interactions and stability
Material SciencePotential use in organic electronics for improved charge transport

Comparison with Similar Compounds

Ethyl 2-[8-Bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetate

Structural Differences :

  • Substituents : Contains 1,3-dimethyl groups vs. 3-methyl in the target compound.
  • Ester Group : Ethyl ester vs. benzyl ester.

Functional Implications :

  • The ethyl ester may hydrolyze faster than the benzyl ester, altering bioavailability. Pharmacological studies indicate analgesic and anti-inflammatory activity, suggesting shared mechanisms with the target compound .

Benzyl Phenyl Acetate

Structural Differences :

  • Core Structure : Lacks the purine scaffold; instead, it is a simple benzyl ester of phenylacetic acid.

Functional Implications :

  • Physical properties such as boiling point (317–319°C) and solubility (33% in ethanol) provide a reference for benzyl ester behavior.

7-Acetyloxy-4-bromomethyl-2H-1-Benzopyran-2-one

Structural Differences :

  • Core Structure : Coumarin derivative with bromomethyl and acetyloxy substituents vs. bromopurine with an acetate ester.

Functional Implications :

  • Bromination at position 4 in coumarin vs. position 8 in purine leads to divergent electronic effects. Coumarins typically exhibit anticoagulant activity, whereas purines target signaling pathways. The use of n-bromosuccinimide (NBS) and AIBN in synthesis highlights shared bromination methodologies .

Data Table: Key Properties and Activities

Compound Name Substituents Ester Group Biological Activity Boiling Point/Stability Synthesis Method
Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate 8-Br, 3-Me, 2,6-dioxo Benzyl Potential adenosine modulation High (est. >300°C) Alkylation of purine dione with benzyl chloroacetate
Ethyl 2-[8-bromo-1,3-dimethyl-2,6-dioxo-purin-7-yl]acetate 8-Br, 1,3-diMe, 2,6-dioxo Ethyl Analgesic, anti-inflammatory Moderate (est. 250–280°C) Alkylation with ethyl 2-chloroacetate
Benzyl Phenyl Acetate Phenyl Benzyl Non-biological (solvent) 317–319°C Esterification of phenylacetic acid
7-Acetyloxy-4-bromomethylcoumarin 4-BrCH2, 7-OAc Acetyloxy Anticoagulant (hypothetical) N/A NBS/AIBN bromination in CCl4

Research Findings and Implications

Pharmacological Potential

  • The 3-methyl and 8-bromo substituents may enhance binding to adenosine receptors, analogous to ethyl ester derivatives with demonstrated anti-inflammatory activity .
  • Toxicity risks (e.g., aquatic toxicity from benzyl esters ) necessitate careful environmental handling.

Physicochemical Properties

  • The benzyl ester’s high boiling point (inferred from ) suggests thermal stability, advantageous for storage.

Q & A

Q. How to design stability-indicating assays for long-term pharmacological studies?

  • Methodological Answer: Use accelerated stability testing (40°C/75% RH, 3 months) with UPLC-MS/MS monitoring. Quantify degradation products (e.g., 3-methylxanthine from purine ring hydrolysis) and correlate with bioactivity loss .

Critical Analysis of Evidence Contradictions

  • Purification Challenges : While recommends recrystallization from ethyl acetate, suggests ionic liquid-mediated phase separation. Researchers should test both methods based on byproduct solubility profiles.
  • Toxicity Data : reports acute toxicity (LD50_{50} >2000 mg/kg), but chronic aquatic toxicity (H412) in requires strict waste disposal protocols to mitigate environmental risks.

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